环孢素代谢产物m17

描述

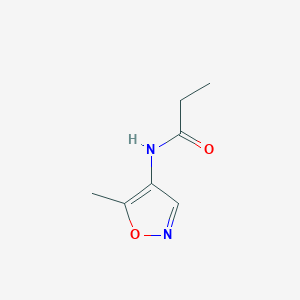

Cyclosporin Metabolite M17 is a derivative of cyclosporin A, a cyclic peptide known for its immunosuppressive properties. This metabolite is formed when the residue at position 1 of cyclosporin A undergoes allylic oxidation, resulting in a primary allylic alcohol. Cyclosporin Metabolite M17 specifically inhibits the growth of renal cells in culture .

科学研究应用

Cyclosporin Metabolite M17 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the inhibition of renal cell growth, providing insights into potential therapeutic applications for kidney-related conditions . Additionally, its immunosuppressive properties make it valuable in research related to organ transplantation and autoimmune diseases .

作用机制

Target of Action

Cyclosporin metabolite M17, also known as Hydroxycyclosporine, is a derivative of Cyclosporine, a cyclic peptide with a selective immunosuppressive action . The primary targets of Cyclosporin metabolite M17 are the lymphocyte receptors, specifically the T cells . The interaction involves several amino acids in the Cyclosporine molecule, including amino acids 1, 2, 3, and 11 .

Mode of Action

The mode of action of Cyclosporin metabolite M17 is primarily through the inhibition of a number of lymphokines such as IL-2, gamma-IFN, and OAF .

Biochemical Pathways

The biochemical pathways affected by Cyclosporin metabolite M17 are those involved in the induction phase of lymphoid populations . The compound acts mainly on T cells and affects the induction phase rather than the proliferative phase of lymphoid populations .

Pharmacokinetics

The pharmacokinetic properties of Cyclosporin metabolite M17 have been studied in rabbits . The metabolite was administered intravenously at a dose of 1.0 mg/kg, and the following mean pharmacokinetic parameters were determined: half-life (t1/2B) 2.22 hr, volume of distribution (Vss) 1.44 liters/kg, and clearance 11.07 ml/min/kg .

Result of Action

The result of the action of Cyclosporin metabolite M17 is the inhibition of a number of lymphokines, leading to a selective immunosuppressive effect . This effect is primarily seen in the induction phase of lymphoid populations, particularly T cells .

生化分析

Biochemical Properties

Cyclosporin Metabolite M17 interacts with various enzymes, proteins, and other biomolecules. It is a product of the allylic oxidation of residue 1 of Cyclosporin A . The nature of these interactions is complex and involves a variety of biochemical reactions.

Cellular Effects

Cyclosporin Metabolite M17 has significant effects on various types of cells and cellular processes. It specifically inhibits the growth of renal cells in culture . Its influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Cyclosporin Metabolite M17 involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

The effects of Cyclosporin Metabolite M17 change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of Cyclosporin Metabolite M17 vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Cyclosporin Metabolite M17 is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Cyclosporin Metabolite M17 is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and its localization or accumulation can be affected .

Subcellular Localization

The subcellular localization of Cyclosporin Metabolite M17 and its effects on activity or function are complex . It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cyclosporin A and its metabolites involves the preparation of enantiomerically pure amino acids and their subsequent incorporation into the cyclic peptide structure. The preparation of cyclosporin A includes the synthesis of (4R)-4-«E)-2-butenyl-4,N-dimethyl-L-threonine, a novel amino acid.

Industrial Production Methods: The industrial production of cyclosporin A and its metabolites involves fermentation processes using the fungus Tolypocladium inflatum. The production conditions, including the choice of carbon sources, significantly affect the yield and quality of the metabolites. For instance, cyclosporin A production is preferred in fructose medium, while mycelial growth is favored in sucrose medium .

化学反应分析

Types of Reactions: Cyclosporin Metabolite M17 undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reaction involved in its formation is allylic oxidation, which converts the residue at position 1 into a primary allylic alcohol .

Common Reagents and Conditions: The synthesis of cyclosporin A and its metabolites typically involves reagents such as methylamino and carboxy groups, along with conditions that favor the formation of asymmetric centers and trans-double bonds .

Major Products: The major product formed from the oxidation of cyclosporin A is Cyclosporin Metabolite M17, characterized by the presence of a primary allylic alcohol at position 1 .

相似化合物的比较

- Cyclosporin Metabolite M1

- Cyclosporin Metabolite M8

- Cyclosporin Metabolite M18

- Cyclosporin Metabolite M25

Comparison: Cyclosporin Metabolite M17 is unique due to its specific inhibition of renal cell growth and its formation through allylic oxidation. In contrast, other metabolites such as Cyclosporin Metabolite M8 and Cyclosporin Metabolite M21 exhibit different immunosuppressive activities and are formed through hydroxylation at different positions . The structural differences among these metabolites result in varying biological activities and therapeutic potentials .

属性

IUPAC Name |

(6S,9S,12R,15S,18S,30S)-33-[(E,1R,2R)-1,6-dihydroxy-2-methylhex-4-enyl]-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h25-26,34-47,49-52,74,76H,24,27-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79)/b26-25+/t40-,41+,42-,43+,44?,45+,46+,47+,49?,50?,51?,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZHKIOMBYYVRD-CPEWUTAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/CO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1218.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89270-28-0 | |

| Record name | Cyclosporine metabolite M17 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089270280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Hydroxycyclosporine (M17) affect human gingival fibroblasts compared to Cyclosporin A?

A1: Both Cyclosporin A (CsA) and its metabolite, Hydroxycyclosporine (M17), significantly influence the behavior of human gingival fibroblasts []. Both compounds demonstrate a stimulatory effect on fibroblast proliferation, leading to an increase in cell number compared to untreated controls. Specifically, CsA at 400 ng/ml boosted mean cell number by 23.2%, while M17 at 100 ng/ml resulted in a more pronounced increase of 36.7% []. Conversely, both compounds exhibit a suppressive effect on collagen production, a key function of fibroblasts. Both CsA and M17, at the same concentrations mentioned earlier, reduced collagen production to a similar extent, approximately 37% below control levels []. Notably, neither compound appeared to significantly alter the overall protein production of the fibroblasts [].

Q2: Does the ability of gingival fibroblasts to accumulate Cyclosporin A influence their response to CsA and M17?

A2: While the research confirms that gingival fibroblasts can accumulate CsA in a dose-dependent manner [], the study did not find a consistent correlation between the level of CsA accumulation and the cellular response to either CsA or M17 across different fibroblast strains []. Further investigation is needed to fully elucidate the relationship between CsA accumulation and the fibroblast response to these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)

![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)